(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Description
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
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Scientific Research Applications
Biomass-Derived Chemicals in Drug Synthesis
Biomass-derived levulinic acid and its derivatives have shown significant promise in drug synthesis, highlighting the potential for using complex organic compounds as raw materials for pharmaceuticals. These derivatives can be synthesized into a variety of value-added chemicals, suggesting that similar compounds might also serve as versatile intermediates in drug development (Zhang et al., 2021).
Carboxylic Acids in Biological Activity
The study of natural carboxylic acids reveals their role in biological activities, such as antioxidant, antimicrobial, and cytotoxic activities. This underscores the potential of complex organic molecules, including those with carboxylic acid groups, in developing therapeutic agents and understanding their mechanism of action (Godlewska-Żyłkiewicz et al., 2020).
Amino Acid Derivatives in Medicinal Chemistry
The synthesis and application of cyclic β-amino acid derivatives in drug research indicate the critical role of amino acids and their derivatives in medicinal chemistry. These compounds serve as building blocks for the development of new therapeutic agents, pointing towards the significance of complex amino acid derivatives in drug discovery (Kiss et al., 2018).
Functionalization Strategies for Quantum Dots
The functionalization of quantum dots using amino acids for the enhancement of electronic and optical properties illustrates the intersection of organic chemistry and nanotechnology. This suggests that complex organic molecules, through functionalization, can contribute to advancements in materials science and engineering applications (Ravi et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the inhibition mechanisms of carboxylic acids on biocatalysts provides insight into the interaction between complex organic molecules and microbial systems. This knowledge is crucial for metabolic engineering and improving the efficiency of microbial production processes (Jarboe et al., 2013).
properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVOVLCIBZKIQ-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583448 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
CAS RN |
349547-09-7 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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